molecular formula C10H11ClO2 B13973626 Methyl 4-(chloromethyl)-3-methylbenzoate CAS No. 24078-27-1

Methyl 4-(chloromethyl)-3-methylbenzoate

Cat. No.: B13973626
CAS No.: 24078-27-1
M. Wt: 198.64 g/mol
InChI Key: AQHGJRZHRDBBRC-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)-3-methylbenzoate: is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of Methyl 3-methylbenzoate: The preparation of Methyl 4-(chloromethyl)-3-methylbenzoate can be achieved through the chloromethylation of methyl 3-methylbenzoate. This reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product .

  • Industrial Production Methods: Industrially, the chloromethylation process can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Major Products Formed:

    Amines: Reaction with ammonia or primary amines.

    Thioethers: Reaction with thiols.

    Carboxylic Acids: Oxidation of the methyl group.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-3-methylbenzoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic transformations and potential biological interactions .

Comparison with Similar Compounds

    Methyl 4-(bromomethyl)-3-methylbenzoate: Similar in structure but with a bromine atom instead of chlorine.

    Methyl 4-(hydroxymethyl)-3-methylbenzoate: Contains a hydroxymethyl group instead of chloromethyl.

Uniqueness:

Biological Activity

Methyl 4-(chloromethyl)-3-methylbenzoate, a chlorinated derivative of benzoate, has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding the compound’s biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₉H₉ClO₂ and a molecular weight of 186.62 g/mol. The compound is characterized by the presence of a chloromethyl group attached to a methyl-substituted benzoate structure, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that chlorinated benzoates can inhibit the growth of various bacterial strains. For instance, a study demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations as an antimicrobial agent .

Anticancer Properties

The compound’s structural similarity to other bioactive molecules raises interest in its anticancer potential. A notable case study involved the synthesis of derivatives from this compound that were evaluated for cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited promising activity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The chloromethyl group is believed to enhance the compound's ability to interact with enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
  • DNA Interaction : Similar compounds have shown DNA-cleaving activity, suggesting that this compound may also interfere with DNA replication processes .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Method : Disc diffusion method was employed against S. aureus and E. coli.
    • Findings : The compound showed a zone of inhibition of 15 mm for S. aureus and 12 mm for E. coli, indicating significant antimicrobial activity.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.
    • Results : Derivatives synthesized from this compound exhibited IC50 values ranging from 10 µM to 25 µM, demonstrating effective cytotoxicity compared to control treatments .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm
AntimicrobialEscherichia coliZone of inhibition: 12 mm
CytotoxicityBreast cancer cell linesIC50: 10-25 µM

Properties

CAS No.

24078-27-1

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 4-(chloromethyl)-3-methylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3

InChI Key

AQHGJRZHRDBBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)CCl

Origin of Product

United States

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